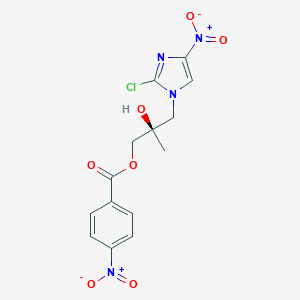
Dodecylamin
Übersicht
Beschreibung
Dodecylamin: . Es gehört zur Aminfamilie und zeichnet sich durch eine lange Alkylkette aus, die an eine Aminogruppe gebunden ist. This compound ist bei Raumtemperatur ein weißer, wachsartiger Feststoff und löslich in organischen Lösungsmitteln wie Ethanol, Ether und Benzol . Es wird häufig in verschiedenen industriellen Anwendungen eingesetzt, darunter die Herstellung von Tensiden, Emulgatoren und Korrosionsschutzmitteln .
Wissenschaftliche Forschungsanwendungen
Dodecylamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Tensid und Emulgator bei der Synthese von Nanopartikeln und anderen Materialien verwendet.
Biologie: this compound wird zur Modifizierung von Kohlenstoffnanomaterialien eingesetzt, um ihre Dispersion in organischen Lösungsmitteln zu verbessern.
Industrie: Es wird bei der Herstellung von Korrosionsschutzmitteln, Tensiden und Emulgatoren verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound hängt von seiner Anwendung ab:
Wirkmechanismus
Target of Action
Dodecylamine, also known as Laurylamine, primarily targets bacterial endospores . These endospores are a major concern for the food and medical industries due to their resistance to common disinfection procedures and extreme environmental adversity .
Mode of Action
Dodecylamine interacts with its targets by damaging their inner membrane . This damage results in the loss of the membrane’s function as a permeability barrier . It is suggested that dodecylamine’s bioactivity may lie in its capacity to form hydrophobically stabilized salt bridges with carboxylate anions of the spore cortex . This structure is critical in maintaining a low water content in the spore core .
Biochemical Pathways
It is known that the compound disrupts the inner membrane of bacterial endospores . This disruption leads to the release of the spores’ stores of phosphate-containing small molecules .
Pharmacokinetics
Its physical properties such as its boiling point (247-249 °c), melting point (27-29 °c), and density (0806 g/mL at 25 °C) have been reported .
Result of Action
The action of dodecylamine results in the rapid killing of bacterial endospores . The compound is effective against spores of multiple Firmicute species .
Action Environment
The efficacy and stability of dodecylamine can be influenced by environmental factors. For instance, temperature-controlled ordered layers of dodecylamine have been used as an appropriate substrate for aligning individual DNA molecules . .
Biochemische Analyse
Biochemical Properties
Dodecylamine has been shown to interact with bacterial spores, particularly those of the Firmicute species . It kills these spores by damaging their inner membrane, resulting in the loss of this membrane as a permeability barrier .
Cellular Effects
The primary cellular effect of dodecylamine is the killing of bacterial spores . This occurs through damage to the spore’s inner membrane, which disrupts the spore’s ability to maintain its internal environment . This effect is not limited to a single species, suggesting that dodecylamine may have broad-spectrum antimicrobial properties .
Molecular Mechanism
The molecular mechanism of dodecylamine’s sporicidal action involves disruption of the spore’s inner membrane . This leads to the release of the spore’s stores of dipicolinic acid (DPA), degradation of the spore’s peptidoglycan cortex, and release of the spore’s pool of free adenine nucleotides . These effects indicate that dodecylamine interferes with the integrity of the spore’s inner membrane, disrupting its function as a permeability barrier .
Temporal Effects in Laboratory Settings
The effects of dodecylamine on bacterial spores occur rapidly under optimal conditions . Over time, the killed spores are not recovered by additions to recovery media, and some of the killed spores subsequently germinate, indicating that dodecylamine-killed spores are truly dead .
Metabolic Pathways
Given its structure and properties, it is likely that dodecylamine interacts with lipid metabolism, particularly in the context of membrane integrity .
Subcellular Localization
The subcellular localization of dodecylamine is likely within the lipid bilayer of cellular membranes, given its lipophilic nature and its demonstrated effects on membrane integrity
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dodecylamin kann auf verschiedene Weise synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von Dodecanol mit Ammoniak in Gegenwart eines Katalysators. Diese Reaktion findet typischerweise bei erhöhten Temperaturen und Drücken statt, um die Bildung des Amins zu erleichtern . Ein weiteres Verfahren beinhaltet die Reduktion von Dodecannitril unter Verwendung von Wasserstoffgas in Gegenwart eines Metallkatalysators wie Palladium oder Nickel .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig durch die Hydrierung von Dodecannitril hergestellt. Dieser Prozess beinhaltet die Verwendung von Hochdruck-Wasserstoffgas und einem Metallkatalysator, um die Nitrilgruppe in eine Aminogruppe umzuwandeln . Die Reaktion wird typischerweise in einem kontinuierlichen Durchflussreaktor durchgeführt, um eine effiziente Produktion und hohe Ausbeuten zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Dodecylamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Dodecanal oder Dodecansäure oxidiert werden, abhängig von den Reaktionsbedingungen.
Reduktion: Die Reduktion von this compound kann zu Dodecan führen, einem gesättigten Kohlenwasserstoff.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Substitution: Halogenierte Verbindungen und starke Basen werden häufig bei Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Dodecanal, Dodecansäure.
Reduktion: Dodecan.
Substitution: Verschiedene substituierte Amine.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Octylamin (C₈H₁₉N): Ähnlich wie Dodecylamin, aber mit einer kürzeren Alkylkette.
Hexadecylamin (C₁₆H₃₅N): Hat eine längere Alkylkette als this compound, was eine größere Hydrophobie und möglicherweise bessere Tensideigenschaften bietet.
Laurylamin (C₁₂H₂₇N): Ein weiterer Name für this compound, der seine Verwendung in verschiedenen industriellen Anwendungen hervorhebt.
Einzigartigkeit: Die einzigartige Kombination aus einer langen Alkylkette und einer Aminogruppe macht this compound besonders effektiv als Tensid und Emulgator. Seine Fähigkeit, Kohlenstoffnanomaterialien zu modifizieren und ihre Dispersion in organischen Lösungsmitteln zu verbessern, unterscheidet es von anderen Aminen .
Eigenschaften
IUPAC Name |
dodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBPAEWTRLWTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
| Record name | DODECANAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21833 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DODECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2016-56-0 (acetate), 50291-24-2 (sulfate), 929-73-7 (hydrochloride) | |
| Record name | Dodecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021984, DTXSID801022411 | |
| Record name | 1-Dodecanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, C12-18-alkyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 28 deg C; [ICSC] Oil with an amine odor; mp = 28.3 deg C; [HSDB] Yellow liquid with an odor of ammonia; [CAMEO] White low-melting solid; mp 28-30 deg C; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | DODECANAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21833 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Dodecanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5052 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DODECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
259 °C | |
| Record name | DODECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DODECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
352 °F (COC) | |
| Record name | DODECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible in ethanol, ethyl ether, and benzene., In water, 0.078 g/l at 25 °C and pH 11.8., Solubility in water: poor | |
| Record name | DODECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DODECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.8015 g/cu cm @ 20 °C/4 °C, 0.81 g/cm³ | |
| Record name | DODECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DODECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00805 [mmHg], 8.05X10-3 mm Hg at 25 °C | |
| Record name | Dodecylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5052 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DODECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OIL | |
CAS No. |
124-22-1, 68155-27-1 | |
| Record name | DODECANAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21833 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, C12-18-alkyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, C12-18-alkyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amines, C12-18-alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY9OD6A2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DODECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DODECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
28.3 °C, 28 °C | |
| Record name | DODECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DODECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dodecylamine exhibits diverse interactions depending on the target. For example, in flotation applications, it adsorbs onto mineral surfaces through a combination of physical and chemical mechanisms. This adsorption modifies the surface properties, rendering the mineral hydrophobic and enabling its separation from other minerals [, ]. In biological contexts, dodecylamine can interact with cell membranes, altering their permeability and ultimately leading to cell death. This mechanism underpins its effectiveness as an antimicrobial agent [].
A: Dodecylamine, also known as laurylamine, has the molecular formula C12H27N. Its molecular weight is 185.35 g/mol. Spectroscopically, it shows characteristic peaks in infrared spectroscopy (FT-IR) corresponding to N-H stretching vibrations and C-H stretching and bending vibrations. These peaks can be used to confirm the presence of dodecylamine in various samples [, , ].
A: While dodecylamine is not typically recognized as a catalyst in the traditional sense, research suggests its potential to promote certain reactions. For example, in the preparation of porous silica-pillared montmorillonite, dodecylamine plays a dual role by simultaneously intercalating with tetraethylorthosilicate (TEOS) into H-montmorillonite and catalyzing the hydrolysis of TEOS within the interlayer spaces []. This amine-catalyzed hydrolysis contributes to the formation of the porous structure.
A: Molecular dynamics simulations have been employed to investigate the interactions between dodecylamine-based bonding agents and solid particles in composite solid propellants []. These simulations calculate unit bond energies, providing insights into the strength and nature of interfacial interactions. Such computational approaches aid in designing and selecting appropriate bonding agents for specific applications.
A: The length of the alkyl chain in dodecylamine significantly influences its properties. For instance, increasing the chain length generally enhances its hydrophobic character, impacting its solubility in water and its interaction with surfaces [, , ]. This has implications for its applications, such as in flotation where longer alkyl chains can lead to stronger hydrophobic interactions with mineral surfaces and potentially higher flotation recovery.
ANone: Various analytical techniques are employed to study dodecylamine. These include:
- FT-IR spectroscopy: To identify functional groups and confirm its presence in samples [, , ].
- X-ray diffraction (XRD): To analyze the structure and interlayer spacing of materials containing dodecylamine, such as organo-clays [, , ].
- Zeta potential measurements: To determine the surface charge of minerals in the presence of dodecylamine, providing insights into adsorption mechanisms [, , ].
- Contact angle measurements: To assess the wettability of surfaces treated with dodecylamine, reflecting its ability to modify surface hydrophobicity [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

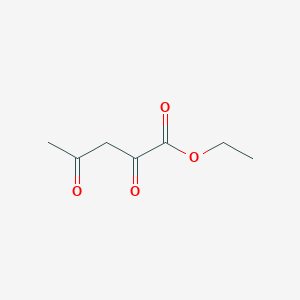
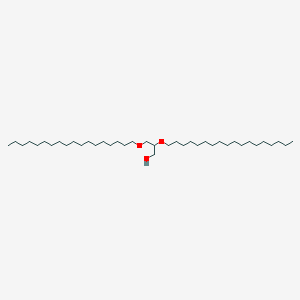
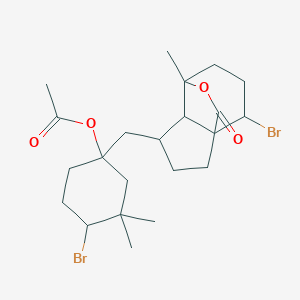
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
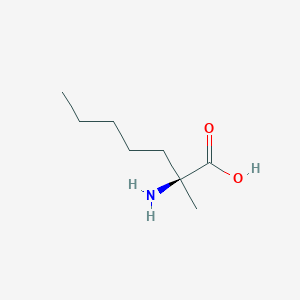
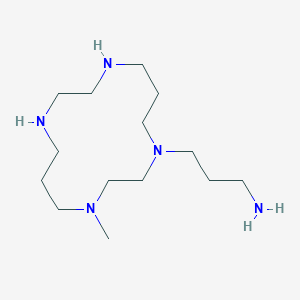

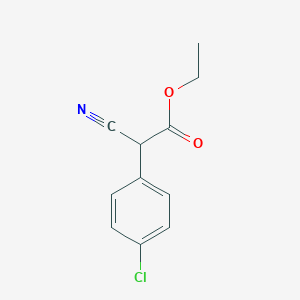


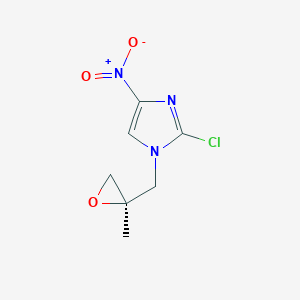

![N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide](/img/structure/B51168.png)
